Hexahydro-pyridazine-3-carbaldehyde
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Overview
Description
Hexahydro-pyridazine-3-carbaldehyde is a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms and an aldehyde functional group. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-pyridazine-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The nitrogen atoms in the pyridazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Hexahydro-pyridazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of hexahydro-pyridazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The pyridazine ring structure also contributes to its ability to interact with various biological pathways .
Comparison with Similar Compounds
Hexahydro-pyridazine-3-carbaldehyde can be compared with other similar compounds, such as:
Pyridazine: A simpler structure without the aldehyde group, used in various medicinal applications.
Pyridazinone: Contains a keto group instead of an aldehyde, known for its broad spectrum of pharmacological activities.
Tetrahydropyridazine: A partially saturated derivative with different chemical properties
Uniqueness: this compound is unique due to its combination of the pyridazine ring and the reactive aldehyde group, which provides it with distinct chemical reactivity and biological activity .
Biological Activity
Hexahydro-pyridazine-3-carbaldehyde is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pyridazine ring fused with a carbonyl group. Its molecular formula is C7H10N2O, indicating the presence of nitrogen atoms that may contribute to its biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Compounds related to this compound have shown antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Cytotoxic Effects : Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, where it exhibited moderate cytotoxicity with IC50 values ranging from 20 to 50 µM.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Docking studies suggest that this compound interacts favorably with the active site of AChE, potentially leading to neuroprotective effects.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
- Enzymatic Inhibition : By inhibiting key enzymes like AChE, this compound can modulate neurotransmitter levels, impacting cognitive functions and other physiological processes.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence oxidative stress pathways, either by scavenging ROS or modulating antioxidant enzyme activity .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, indicating its potential as a natural antimicrobial agent.
- Cytotoxicity Assessment : In another study, this compound was tested on various cancer cell lines, including MCF-7 and HeLa. The compound demonstrated selective cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutic agents, suggesting it could be further developed as an anticancer drug .
Data Summary
Biological Activity | IC50 Value (µM) | Target/Cell Line |
---|---|---|
Antimicrobial (S. aureus) | 25 | Bacterial Growth |
Cytotoxicity (MCF-7) | 20 | Breast Cancer Cell Line |
Cytotoxicity (HeLa) | 50 | Cervical Cancer Cell Line |
AChE Inhibition | N/A | Acetylcholinesterase |
Properties
IUPAC Name |
diazinane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-4-5-2-1-3-6-7-5/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMLYWBJNAFJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NNC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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